molecular formula C23H27N3O4S B2669926 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-65-5

5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2669926
CAS No.: 1042134-65-5
M. Wt: 441.55
InChI Key: SYHWVWWMKAQUHU-UHFFFAOYSA-N
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Description

The compound 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxalinone class of heterocyclic molecules. These derivatives are pharmacologically significant, exhibiting antiallergic activity up to 100 times greater than disodium cromoglycate in passive cutaneous anaphylactic (PCA) tests . The target compound features a 4-methylbenzyl substituent at position 5 and a morpholinosulfonyl group at position 7, which likely modulate its solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWVWWMKAQUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the tetrahydropyrroloquinoxaline core followed by sulfonylation and subsequent modifications to introduce the morpholino and methylbenzyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values ranging from 8 to 31 µM against leukemia cell lines such as K562 and U937. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Cell Line IC50 (µM) Mechanism
K56215.0Apoptosis induction
U93720.5Cell cycle arrest
HL6012.0Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Significant
Pseudomonas aeruginosa64Moderate

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the morpholino sulfonyl group enhances solubility and bioavailability, while the tetrahydropyrroloquinoxaline core is crucial for interacting with biological targets.

Key Findings:

  • Sulfonamide Group : Enhances binding affinity to target proteins.
  • Methylbenzyl Substitution : Improves lipophilicity and cellular uptake.
  • Tetrahydropyrroloquinoxaline Core : Essential for anticancer activity.

Case Studies

A recent study investigated the efficacy of this compound in vivo using murine models of leukemia. Results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

Structural Modifications and Implications

  • Sulfonyl Groups: Morpholinosulfonyl (target compound) provides moderate polarity and hydrogen-bonding capacity. In contrast, 4-methylpiperazinosulfonyl (Analog 2) increases basicity and solubility, though its discontinuation suggests challenges in synthesis or stability .
  • Thiazolo substitution (Analog 4) replaces the pyrrolo nitrogen with sulfur, altering electronic distribution and possibly reducing antiallergic activity due to disrupted hydrogen-bonding networks .

Pharmacokinetic Considerations

  • Solubility: Morpholino and piperazino sulfonyl groups (target compound and Analog 2) enhance water solubility compared to phenylsulfonyl (Analog 3).

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